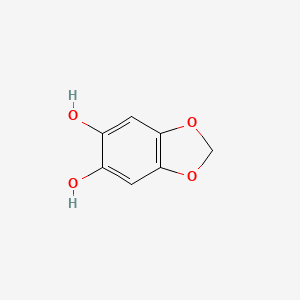
5,6-ジヒドロキシ-1,3-ベンゾジオキソール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-1,3-benzodioxole is a biochemical used for proteomics research . It has a molecular formula of C7H6O4 and a molecular weight of 154.12 .
Synthesis Analysis
The synthesis of 5,6-Dihydroxy-1,3-benzodioxole involves reaction conditions with sodium dithionite in water and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-1,3-benzodioxole consists of a benzodioxole core with two hydroxy groups attached at the 5 and 6 positions .Chemical Reactions Analysis
Benzodioxole derivatives have been found to possess a broad spectrum of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials . The synthesis of 5,6-Dihydroxy-1,3-benzodioxole from benzo[1,3]dioxole-5,6-dione has been reported .科学的研究の応用
オーキシン受容体アゴニストおよび根の成長促進剤
5,6-ジヒドロキシ-1,3-ベンゾジオキソール誘導体は、強力なオーキシン受容体アゴニストおよび根の成長促進剤として作用することが判明しています . K-10と呼ばれる新規なオーキシン受容体アゴニストは、シロイヌナズナとイネの両方において、根関連のシグナル応答の増強を通じて、根の成長に顕著な促進効果を示しました . このクラスの誘導体は、新規なオーキシン受容体アゴニストの発見と開発のための有望な足場となり得ます .
連続アシル化プロセス
5,6-ジヒドロキシ-1,3-ベンゾジオキソールのアシル化は、再生可能な不均一な部分量論的触媒を用いた連続プロセスで研究されました . 反応は6時間連続して行われ、優れた安定性と選択性を示しました . このプロセスは、生物活性分子の合成、天然物の合成、化粧品、医薬品、農薬に使用することができます .
抗癌評価
5,6-ジヒドロキシ-1,3-ベンゾジオキソールは、抗癌薬の設計と合成に使用されてきました . 5,6-ジヒドロキシ-1,3-ベンゾジオキソールから誘導された化合物のヒト癌細胞株に対する細胞毒性評価は、中等度の活性を示しました .
ファーマコフォアモデル
5,6-ジヒドロキシ-1,3-ベンゾジオキソールは、ファーマコフォアモデルの開発におけるリード化合物として使用されてきました . これらのモデルは、新規な薬物の発見と薬物-受容体相互作用の理解に使用されます .
作用機序
Target of Action
5,6-Dihydroxy-1,3-benzodioxole, a derivative of 1,3-Benzodioxole, has been found to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development .
Mode of Action
The compound interacts with TIR1, enhancing root-related signaling responses . This interaction results in the promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is essential for plant growth and development . It enhances the transcriptional activity of the auxin response reporter, DR5:GUS . Additionally, it down-regulates the expression of root growth-inhibiting genes .
Result of Action
The compound exhibits a remarkable promotive effect on root growth . It induces a common transcriptional response with auxin, a plant hormone, and down-regulates the expression of root growth-inhibiting genes . This results in enhanced root growth and potentially increased crop production .
将来の方向性
Benzodioxole derivatives have been the subject of numerous studies due to their wide range of biological activities . Future research may focus on further exploring the biological activities of 5,6-Dihydroxy-1,3-benzodioxole and its derivatives, as well as optimizing its synthesis process . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
生化学分析
Biochemical Properties
5,6-Dihydroxy-1,3-benzodioxole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alpha-amylase and lipase enzymes, which are crucial in carbohydrate and lipid metabolism . The compound’s interaction with these enzymes suggests its potential as an antidiabetic agent. Additionally, 5,6-Dihydroxy-1,3-benzodioxole exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
5,6-Dihydroxy-1,3-benzodioxole affects various types of cells and cellular processes. It has been evaluated for its cytotoxic activity against cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound induces cell cycle arrest in the G2-M phase, leading to apoptosis in cancer cells . Furthermore, 5,6-Dihydroxy-1,3-benzodioxole influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antioxidant effects .
Molecular Mechanism
The molecular mechanism of 5,6-Dihydroxy-1,3-benzodioxole involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, the compound’s interaction with alpha-amylase and lipase enzymes results in the inhibition of carbohydrate and lipid metabolism . Additionally, 5,6-Dihydroxy-1,3-benzodioxole modulates gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydroxy-1,3-benzodioxole change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 5,6-Dihydroxy-1,3-benzodioxole remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxy-1,3-benzodioxole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
5,6-Dihydroxy-1,3-benzodioxole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound undergoes biotransformation by enzymes such as toluene dioxygenase, leading to the formation of metabolites like 4,5-dihydroxy-DFBD . These metabolic pathways play a crucial role in the compound’s biological activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5,6-Dihydroxy-1,3-benzodioxole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. For example, its interaction with transporters facilitates its uptake into cells, where it can exert its biological effects .
Subcellular Localization
5,6-Dihydroxy-1,3-benzodioxole exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
1,3-benzodioxole-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJUCIWLBSDLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449980 |
Source


|
| Record name | 2H-1,3-Benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21505-20-4 |
Source


|
| Record name | 2H-1,3-Benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

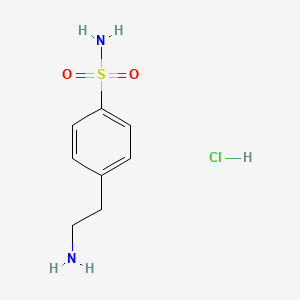
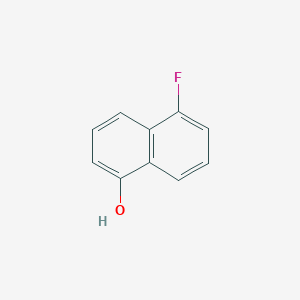
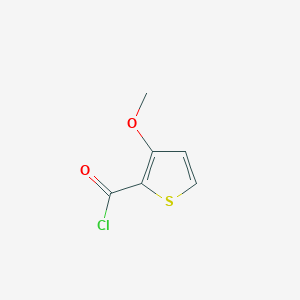
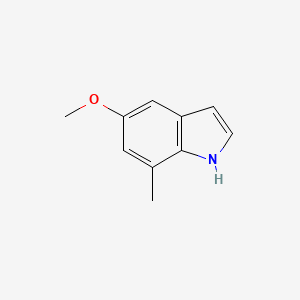



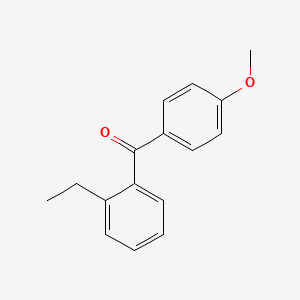




![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
